molecular formula C10H12N4 B7763588 N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine

N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B7763588
M. Wt: 188.23 g/mol
InChI Key: XFNJKMCRMUZKFQ-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-methylbenzyl chloride with 4-amino-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylbenzyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the 2-methylbenzyl group and the triazole ring

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-9-4-2-3-5-10(9)6-13-14-7-11-12-8-14/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNJKMCRMUZKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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